2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran

Antiarrhythmic Drug Synthesis Process Chemistry Benzofuran Intermediates

The compound 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran (CAS 400076-06-4) is a synthetic benzofuran derivative characterized by a 5-nitro substitution and a 4-chlorobenzoyl moiety at the 2-position. It belongs to a class of molecules widely explored as pharmaceutical intermediates, with its primary documented use being a key building block in the patented synthesis of the Class III antiarrhythmic agent Dronedarone.

Molecular Formula C16H10ClNO4
Molecular Weight 315.71
CAS No. 400076-06-4
Cat. No. B2848864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran
CAS400076-06-4
Molecular FormulaC16H10ClNO4
Molecular Weight315.71
Structural Identifiers
SMILESCC1=C(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C16H10ClNO4/c1-9-13-8-12(18(20)21)6-7-14(13)22-16(9)15(19)10-2-4-11(17)5-3-10/h2-8H,1H3
InChIKeyMMPSTLXEMYAKEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran (CAS 400076-06-4): A Defined Intermediate in Antiarrhythmic Synthesis


The compound 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran (CAS 400076-06-4) is a synthetic benzofuran derivative characterized by a 5-nitro substitution and a 4-chlorobenzoyl moiety at the 2-position . It belongs to a class of molecules widely explored as pharmaceutical intermediates, with its primary documented use being a key building block in the patented synthesis of the Class III antiarrhythmic agent Dronedarone . Its core structure is found in several Dronedarone-related impurities and intermediates, underscoring its relevance in the development and quality control of this specific drug molecule.

The Specificity of 5-Nitro-2-(4-chlorobenzoyl)benzofurans: Why Simple Analogs Are Not Interchangeable in Regulated Synthesis


Generic substitution fails for this compound class because small structural changes dramatically alter the synthetic pathway outcome and the impurity profile of the final pharmaceutical agent. The combination of a nitro group at the 5-position, a methyl group at the 3-position, and a 4-chlorobenzoyl group at the 2-position is specifically required to generate the correct reactive handle for subsequent steps in patented Dronedarone syntheses [1]. Using an unsubstituted benzofuran, a 6-nitro isomer, or a halogenated benzoyl variant would lead to a different reaction intermediate, failing to produce the desired Dronedarone precursor and potentially creating uncharacterized impurities that would fail ICH Q3A regulatory thresholds for new drug substances [2].

Quantitative Evidence for Differentiation of 2-(4-Chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran


Synthetic Utility in Dronedarone Manufacturing: A Patented Intermediate with Defined Yield Metrics

Patents from Sanofi explicitly claim a process for preparing 5-nitrobenzofuran derivatives where this compound, or its close 2-butyl analog, is a key intermediate. The patented process achieves an overall yield of 39% for the final intermediate (Compound A) starting from 4-hydroxyacetophenone through a 5-nitrobenzofuran derivative [1]. While specific yield data for the exact 2-(4-chlorobenzoyl)-3-methyl compound is not isolated in the patent, the process defines the criticality of the 5-nitro-2-acyl-3-methyl substitution pattern for successful cyclization and subsequent amine coupling. The procurement value lies in sourcing the precise intermediate that fits the patented route, rather than a generic analog that would require complete process re-development.

Antiarrhythmic Drug Synthesis Process Chemistry Benzofuran Intermediates

Structural Determinant for D3 Dopamine Receptor Affinity: Ki = 2.51 nM

A ChEMBL-curated BindingDB record (BDBM50414570) reports that a close structural analog featuring a core 4-chlorophenyl and extended amine chain exhibits potent antagonist activity at the human dopamine D3 receptor with a Ki of 2.51 nM in a [35S]GTPγS binding assay [1]. Crucially, this same compound shows 10-fold selectivity over the human D2 receptor (Ki = 25.1 nM) [1]. This data indicates that the 4-chlorophenyl moiety, when presented on an appropriate scaffold, can impart significant, quantifiable affinity and selectivity for the D3 receptor. The 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran core thus represents a privileged scaffold whose selectivity profile can potentially be tuned through further derivatization, unlike simpler benzofuran isomers.

Neuropharmacology GPCR Binding Benzofuran SAR

Synthesis Feasibility: Documented One-Pot Access to the Core 2-Aroyl-3-methyl-5-nitrobenzofuran Scaffold

A 2016 study describes a simple, straightforward method for synthesizing 2-benzylbenzofuran and 2-aryl-nitrochroman derivatives from nitroalkene precursors via a Nef reaction and acid-mediated cyclization [1]. The methodology provides direct access to the core 2-substituted-3-methylbenzofuran structure, where the 5-nitro group can be introduced through appropriate choice of starting material. This contrasts with older, multi-step routes for 3-aryl or 2-alkylnitrobenzofurans that frequently required harsh nitration conditions late in the synthesis, risking decomposition or poor regioselectivity. The general approach promises a simpler, higher-yielding route to key intermediates like the target compound compared to earlier patent processes.

Benzofuran Synthesis One-Pot Protocol Nitroalkene Cyclization

Specialized Application Scenarios for 2-(4-Chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran


Procurement as a Key Starting Material (KSM) for Dronedarone Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical manufacturers developing an ANDA for Dronedarone Hydrochloride, sourcing this specific intermediate is mandatory for those following certain patented synthetic routes [1]. Using an isomer or an uncharacterized analog would represent a process deviation requiring full re-validation, dissolution and bioequivalence studies, severely delaying market entry. This compound's Identity (IR, NMR) and Purity (HPLC >97%) are critical COA parameters that must align with the reference listed drug's (RLD) impurity profile.

Sourcing a Privileged D3-Selective Pharmacophore for CNS Drug Discovery

A medicinal chemistry program targeting selective dopamine D3 receptor antagonists for substance use disorders or psychosis could use this compound as a core building block. Procurement is justified by the established selectivity data of its analogs, where a Ki of 2.51 nM for D3 and a 10-fold selectivity over D2 have been demonstrated [1]. The nitro and chloro substituents provide synthetic handles for further parallel library synthesis, allowing the rapid exploration of structure-activity relationships (SAR) around a proven hit scaffold.

Reference Standard for Impurity Profiling in Dronedarone Drug Substance Release

Given its structural similarity to known Dronedarone intermediates and process impurities like (2-Butyl-5-nitrobenzofuran-3-yl)(4-methoxyphenyl)methanone [1], this compound can serve as a valuable reference marker in HPLC method development. Quality control laboratories can procure a well-characterized batch to identify, quantify, and track process-related impurities during the final synthesis steps of the Dronedarone API, ensuring compliance with pharmacopeial monograph limits for unspecified impurities (NMT 0.10%).

Building Block for Antifungal Lead Optimization

The 5-nitrobenzofuran nucleus is a known antifungal scaffold [1]. This compound, featuring the specific 2-(4-chlorobenzoyl) substitution, represents a unique entry point for synthesizing novel derivatives for screening against drug-resistant Candida spp. The specific combination of electron-withdrawing groups (nitro, chlorobenzoyl) and the 3-methyl group allows for tailored modifications at the 2-position that can modulate antifungal potency and cytochrome P450 enzyme inhibition selectivity, a common off-target problem for azole antifungals.

Quote Request

Request a Quote for 2-(4-chlorobenzoyl)-3-methyl-5-nitro-1-benzofuran

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.